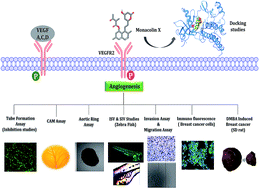A marine sponge associated fungal metabolite monacolin X suppresses angiogenesis by down regulating VEGFR2 signaling†
RSC Advances Pub Date: 2019-08-27 DOI: 10.1039/C9RA05262C
Abstract
Cancer is one of the leading causes of global death and there is an urgent need for the development of cancer treatment; targeting VEGFR2 could be one of the promising therapies. In the present study, previously isolated marine fungal metabolite monacolin X, suppresses in vitro angiogenic characteristics such as proliferation, migration, adhesion, invasion and tube formation of HUVECs when stimulated by VEGF, at a non-toxic concentration. Monacolin X downregulated VEGFR2, PKCα and PKCη mRNA expression. Further, monacolin X inhibited in vivo angiogenesis in CAM assay, vascular sprouting in aortic ring, decreased ISV and SIV length and diameter in Tg (Kdr:EGFP)/ko1 zebrafish embryos. Monacolin X showed reduced protein expression of pVEGFR2, pAKT1, pMAPKAPK2, pFAK and pERK1 in breast cancer lines and in DMBA induced mammary carcinoma in SD rats showed tumor regression and anti-angiogenesis ability via decrease pVEGFR2 and pAKT1 protein expression. In silico studies also revealed monacolin X ability to bind to crucial amino acid Cys 919 in the active site of VEGFR2 suggesting it to be a potent VEGFR2 inhibitor.

Recommended Literature
- [1] Tuning the chemical properties of europium complexes as downshifting agents for copper indium gallium selenide solar cells†
- [2] Discussion
- [3] Remarkably stable self-assembled monolayers of new crown-ether annelated tetrathiafulvalene derivatives and their cation recognition properties†
- [4] Synthesis of copolyesters with bio-based lauric diacid: structure and physico-mechanical studies
- [5] 3D Printing of continuous fiber composites using two-stage UV curable resin†
- [6] Pt nanocluster size effects in the hydrogen evolution reaction: approaching the theoretical maximum activity†
- [7] Prediction of the hardest BiFeO3 from first-principles calculations†
- [8] Template synthesis of ultra-thin and short carbon nanotubes with two open ends†
- [9] High-efficiency radon adsorption by nickel nanoparticles supported on activated carbon†
- [10] Front cover










